molecular formula C24H21BrN4O3 B11538182 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311318-17-9

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11538182
CAS No.: 311318-17-9
M. Wt: 493.4 g/mol
InChI Key: XRPAAEULWKOIJN-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core substituted with diverse functional groups. The 4-bromophenyl group at position 1 introduces halogen-mediated electronic effects, while the 3-nitrophenyl substituent at position 4 contributes strong electron-withdrawing properties. The carbonitrile moiety at position 3 may participate in hydrogen bonding or dipole interactions, relevant to biological or material applications.

Properties

CAS No.

311318-17-9

Molecular Formula

C24H21BrN4O3

Molecular Weight

493.4 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H21BrN4O3/c1-24(2)11-19-22(20(30)12-24)21(14-4-3-5-17(10-14)29(31)32)18(13-26)23(27)28(19)16-8-6-15(25)7-9-16/h3-10,21H,11-12,27H2,1-2H3

InChI Key

XRPAAEULWKOIJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-bromobenzaldehyde and 3-nitrobenzaldehyde.

    Cyclization: These intermediates undergo a cyclization reaction with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of ammonium acetate and a suitable solvent like ethanol.

    Condensation: The resulting product is then subjected to a condensation reaction with malononitrile and ammonium acetate under reflux conditions to form the desired hexahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the biological activity of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and nitrophenyl groups may facilitate binding to specific sites, while the hexahydroquinoline core can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound belongs to a broader family of hexahydroquinoline-carbonitriles, differing in substituent patterns. Key analogs and their structural distinctions are summarized below:

Table 1: Substituent Variations in Hexahydroquinoline-Carbonitrile Derivatives

Compound Name R1 (Position 1) R2 (Position 4) R3 (Position 7) Reference
Target compound 4-Bromophenyl 3-Nitrophenyl 7,7-dimethyl
2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-...-carbonitrile 3-Nitrophenyl Thiophen-3-yl Unsubstituted
2-Amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-...-carbonitrile 3-Trifluoromethylphenyl 1,3-Benzodioxol-5-yl Unsubstituted
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-...-carbonitrile 4-Chlorophenyl 4-(Dimethylamino)phenyl Unsubstituted

Key Observations:

  • Halogen vs. Electron-Donating Groups: The 4-bromophenyl group in the target compound contrasts with electron-donating substituents like 4-(dimethylamino)phenyl in analog 312275-76-6 . Bromine’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine or methyl groups.
  • Aromatic vs.
  • Steric Effects: The 7,7-dimethyl groups in the target compound likely reduce ring flexibility compared to unsubstituted analogs, impacting conformational preferences .

Crystallographic and Conformational Analysis

Crystallographic data for related compounds (e.g., 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ) reveal insights into ring puckering and bond geometry:

  • Ring Puckering: The hexahydroquinoline core adopts non-planar conformations. Cremer-Pople parameters (e.g., amplitude $ q $, phase angle $ \phi $) quantify puckering, with substituents influencing distortion. For example, bulky groups at position 7 (e.g., 7,7-dimethyl) may enforce chair-like conformations, as observed in similar systems .
  • Bond Angles and Torsions: In analog 312275-76-6 , torsional angles such as C1—C8—C9—C10 (−64.06°) and C8—C9—C11—N2 (−177.03°) highlight the impact of substituents on molecular geometry. The target compound’s 3-nitrophenyl group may induce torsional strain due to steric clashes with adjacent substituents.

Biological Activity

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in biological applications. This article explores its synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C24H21BrN4O3
  • Molecular Weight : 493.4 g/mol
  • IUPAC Name : 2-amino-1-(4-bromophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
  • CAS Number : 311318-11-3

Synthesis

The synthesis of this compound typically involves a multi-step process including:

  • Condensation Reaction : Involves the reaction of 4-bromobenzaldehyde with dimedone and ethyl cyanoacetate in the presence of ammonium acetate.
  • Cyclization : The intermediate undergoes cyclization to form the hexahydroquinoline core.
  • Nitration : Introduces the nitro group at the required position on the phenyl ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).

The MTT assay was employed to evaluate cytotoxicity. The results indicated that compounds derived from similar structures exhibited promising cytotoxicity profiles:

CompoundCell LineIC50 (μM)
2-Amino CompoundMCF-75.76
2-Amino CompoundA5496.31
Reference Drug (Sorafenib)MCF-75.84

These findings suggest that the presence of electron-withdrawing groups like nitro enhances anticancer activity compared to those with electron-donating groups .

The mechanism by which this compound exerts its biological effects may involve:

  • Bioreduction of Nitro Group : This can lead to reactive intermediates that interact with cellular components.
  • Halogen Bonding : The bromine atom can influence binding affinity to molecular targets.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Comparative Studies

When compared to analogs such as 2-Amino-1-(4-chlorophenyl) derivatives, the presence of bromine in this compound significantly affects its reactivity and biological activity. Studies indicate that brominated compounds often exhibit enhanced potency due to their unique electronic properties.

Table of Similar Compounds

Compound NameStructureIC50 (μM)
2-Amino-1-(4-chlorophenyl)-Varies
2-Amino-1-(4-fluorophenyl)-Varies

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